molecular formula C19H24N2O4S B11490114 Methyl 5-{3-(acetylamino)-4-[(phenylcarbonyl)amino]-4,5-dihydrothiophen-2-yl}pentanoate

Methyl 5-{3-(acetylamino)-4-[(phenylcarbonyl)amino]-4,5-dihydrothiophen-2-yl}pentanoate

Cat. No.: B11490114
M. Wt: 376.5 g/mol
InChI Key: UBADDDCALAXWIW-UHFFFAOYSA-N
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Description

METHYL 5-(4-BENZAMIDO-3-ACETAMIDO-4,5-DIHYDROTHIOPHEN-2-YL)PENTANOATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a thiophene ring, which is known for its stability and electronic properties, making it a valuable building block in the synthesis of pharmaceuticals and other organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(4-BENZAMIDO-3-ACETAMIDO-4,5-DIHYDROTHIOPHEN-2-YL)PENTANOATE typically involves multi-step organic reactions. One common method includes the condensation of a benzamido derivative with an acetamido-thiophene precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(4-BENZAMIDO-3-ACETAMIDO-4,5-DIHYDROTHIOPHEN-2-YL)PENTANOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong nucleophiles such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

METHYL 5-(4-BENZAMIDO-3-ACETAMIDO-4,5-DIHYDROTHIOPHEN-2-YL)PENTANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 5-(4-BENZAMIDO-3-ACETAMIDO-4,5-DIHYDROTHIOPHEN-2-YL)PENTANOATE involves its interaction with specific molecular targets. The benzamido and acetamido groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 5-(4-BENZAMIDO-3-ACETAMIDO-4,5-DIHYDROTHIOPHEN-2-YL)PENTANOATE is unique due to its combination of benzamido and acetamido groups with a thiophene ring. This structure imparts specific electronic properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

methyl 5-(4-acetamido-3-benzamido-2,3-dihydrothiophen-5-yl)pentanoate

InChI

InChI=1S/C19H24N2O4S/c1-13(22)20-18-15(21-19(24)14-8-4-3-5-9-14)12-26-16(18)10-6-7-11-17(23)25-2/h3-5,8-9,15H,6-7,10-12H2,1-2H3,(H,20,22)(H,21,24)

InChI Key

UBADDDCALAXWIW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(SCC1NC(=O)C2=CC=CC=C2)CCCCC(=O)OC

Origin of Product

United States

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